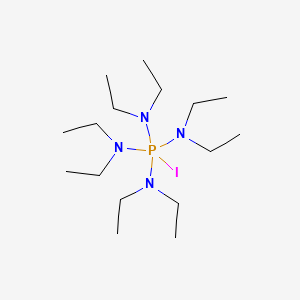![molecular formula C17H24N2O8 B14424215 Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside CAS No. 83904-91-0](/img/structure/B14424215.png)
Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside is a complex organic compound that features a hexopyranoside backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside typically involves multiple steps. One common method includes the protection of amino groups, followed by glycosylation reactions to introduce the hexopyranoside moiety. The benzyloxycarbonyl group is often used as a protecting group for the amino functionalities during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functionalities.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution often involves reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Could be used in the production of specialty chemicals or as a building block for more complex industrial products.
Mechanism of Action
The mechanism of action for Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors without being immediately degraded . The hexopyranoside moiety can facilitate binding to carbohydrate-recognizing proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyglucopyranoside: Similar structure but with a glucopyranoside backbone.
Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxygalactopyranoside: Similar structure but with a galactopyranoside backbone.
Uniqueness
Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside is unique due to its specific combination of functional groups and the hexopyranoside backbone. This combination allows for specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
83904-91-0 |
|---|---|
Molecular Formula |
C17H24N2O8 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
benzyl N-[2-[[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H24N2O8/c1-25-16-15(23)13(14(22)11(8-20)27-16)19-12(21)7-18-17(24)26-9-10-5-3-2-4-6-10/h2-6,11,13-16,20,22-23H,7-9H2,1H3,(H,18,24)(H,19,21) |
InChI Key |
IDQIBTHJGXCMII-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)NC(=O)CNC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)


![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)



